![molecular formula C22H19N3O B2395690 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-85-7](/img/structure/B2395690.png)
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Description
“3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . A solvent- and catalyst-free method for the synthesis of these compounds has also been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” can be characterized using techniques such as 1H-NMR and 13C-NMR . For example, the 1H-NMR spectrum of a similar compound showed signals corresponding to the imidazole H, Ar-H, CH2, and CH3 groups . The 13C-NMR spectrum provided information about the carbon atoms in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” can be determined using techniques such as melting point (mp) determination and NMR spectroscopy . For example, a similar compound had a melting point of 231–233 °C .Future Directions
The future directions for “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could be a future direction .
Mechanism of Action
Target of Action
The primary target of 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, specifically COX-2, and inhibits its activity . Docking studies have shown that the molecules of this compound can be positioned well in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins . Specific compounds in the same series have shown significant activity in the antinociceptive activity assessment via the formalin test .
properties
IUPAC Name |
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-11-12-18(14-16(15)2)22(26)24-21-20(17-8-4-3-5-9-17)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLAYOMZXQCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
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